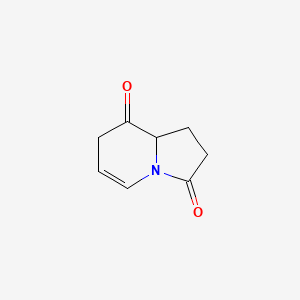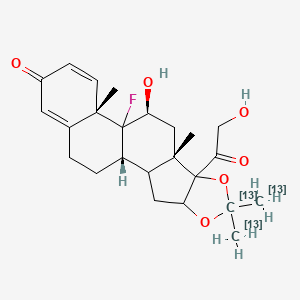
Triamcinolone-13C3 Acetonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triamcinolone Acetonide is a topical corticosteroid chemically designated as 9-Fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone . It is a synthetic halogenated cyclic ketal pregnane corticosteroid . It is used to relieve redness, itching, swelling, or other discomfort caused by skin conditions .
Synthesis Analysis
The synthesis of Triamcinolone Acetonide involves protecting the free hydroxyl groups as silyl ethers to give the bis-silyloxy derivative. This compound is then hydrogenated over 5% palladium on carbon to give the Δ 4 -3-oxo steroid which is then converted to the enol-lactone under selective reaction conditions .Molecular Structure Analysis
Triamcinolone Acetonide has a molecular formula of CHFO with an average mass of 434.498 Da and a Monoisotopic mass of 434.210480 Da .Chemical Reactions Analysis
Triamcinolone Acetonide is used in various formulations and has been reported for the development and validation in pure form to break down contaminants, in addition to other medications, and even in biological samples .Physical And Chemical Properties Analysis
Triamcinolone Acetonide has a density of 1.3±0.1 g/cm3, a boiling point of 576.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.6 mmHg at 25°C .Aplicaciones Científicas De Investigación
Treatment of Macular Edema : Triamcinolone Acetonide is clinically used for treating macular edema. It inhibits the osmotic swelling of retinal glial cells, which is a central cause of cytotoxic edema in the brain and retina. This effect is mediated through the stimulation of endogenous adenosine signaling (Uckermann et al., 2005).
Ocular Therapeutics : Triamcinolone Acetonide has been effectively used in ocular therapeutics for over 50 years, particularly for the treatment of retinal vasculature disease and uveitis (Jermak et al., 2007).
Quantification in Pharmaceutical Formulations : A novel approach has been developed for the quantification of Triamcinolone Acetonide in pharmaceutical dosage forms, using reverse phase high-performance liquid chromatography (Vuddagiri & Boddu, 2021).
Treatment of Recurrent Aphthous Stomatitis : Topical Triamcinolone Acetonide has been found effective in treating severe episodes of recurrent aphthous stomatitis (Browne et al., 1968).
Investigation of Drug Excretion and Anti-Doping Compliance : A study investigated the excretion of Triamcinolone Acetonide and its metabolites in relation to anti-doping regulations, finding that topical administration does not exceed the anti-doping limits in urine (Kwiatkowska et al., 2023).
Allergic Rhinitis Treatment : Triamcinolone Acetonide, as a nasal spray, effectively treats allergic rhinitis without significant systemic absorption or suppression of hypothalamic-pituitary-adrenal axis function (Jeal & Faulds, 1997).
Metabolic Alterations in Leukemia Cells : Triamcinolone Acetonide has been shown to depress the uptake of several amino acids into protein, incorporation of adenine into nucleic acids, and the conversion of glucose to CO2 in murine lymphocytic leukemia cells (Cardoso, 1962).
Nanocapsule Formulation for Ophthalmic Applications : Lipid nanocapsules loaded with Triamcinolone Acetonide offer a safer and more efficient alternative for the treatment of eye disorders, providing high anti-inflammatory activity and therapeutic efficacy in rabbit models of endotoxin-induced uveitis (Formica et al., 2020).
Safety And Hazards
Triamcinolone Acetonide should be handled with care to avoid dust formation and breathing mist, gas or vapours. Contact with skin and eyes should be avoided and personal protective equipment should be used . Prolonged or repeated ingestion of corticosteroids may cause osteoporosis and bone fractures due to mobilization of calcium (reduced calcium absorption) and phosphorus, hypokalemia due to increase urinary loss of potassium, development of glaucoma and cataracts, muscle weakness/muscle wasting, swelling of the feet or lower legs due fluid and sodium retention, hip or shoulder pain, irregular heartbeat .
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16?,17-,19?,21-,22-,23?,24?/m0/s1/i1+1,2+1,20+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXUCZADRHECN-NULWQFMMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3([C@H](C1CC4C2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triamcinolone-13C3 Acetonide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


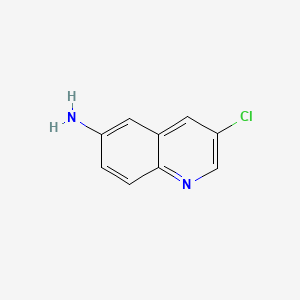


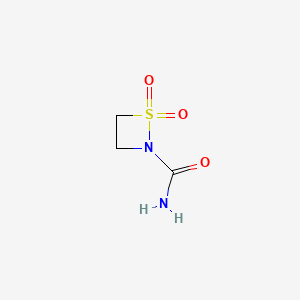
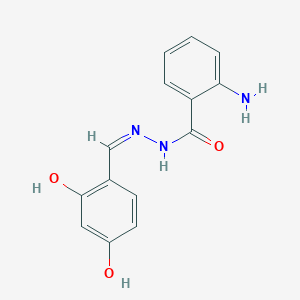
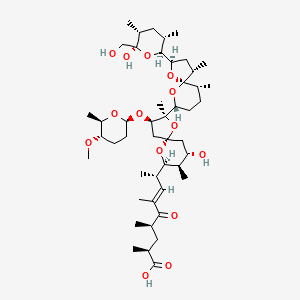
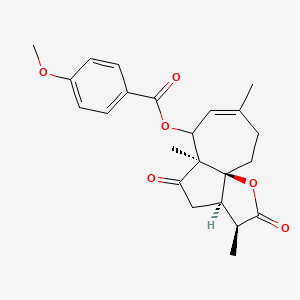
![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)
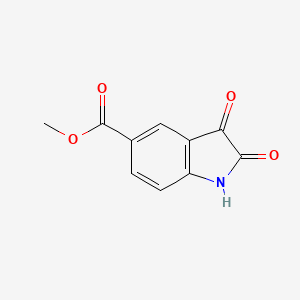
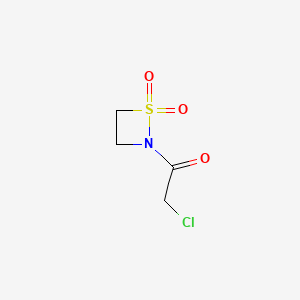
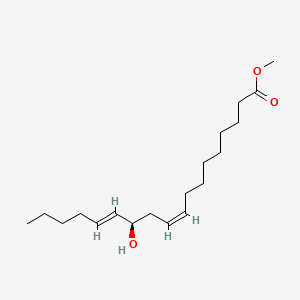
![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)
